

effect of support materials on the stability of Ni-Pt catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel;platinum

Cat. No.: B13787846

[Get Quote](#)

Technical Support Center: Ni-Pt Catalyst Stability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel-Platinum (Ni-Pt) catalysts. The stability of these catalysts is critically influenced by the choice of support material, which can impact performance through mechanisms such as particle sintering, metal leaching, and coke formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways in which the support material affects the stability of Ni-Pt catalysts?

The support material plays a crucial role in the stability of Ni-Pt catalysts primarily through:

- **Metal-Support Interactions (MSI):** Strong interactions between the metal nanoparticles and the support can anchor the particles, preventing their migration and subsequent agglomeration (sintering). For instance, supports like alumina (Al_2O_3) can form nickel-aluminate species upon calcination at high temperatures, which enhances the metal-support interaction and leads to smaller, more stable Ni nanoparticles.^{[1][2]} Similarly, supports like ZrO_2 and CeO_2 can also promote strong MSI.^[3]

- **Resistance to Sintering:** Sintering, the agglomeration of metal nanoparticles at high temperatures, is a major cause of catalyst deactivation. The choice of support can influence the catalyst's resistance to this process. For example, some studies have shown that supports like γ - Mo_2N can induce a "reverse sintering" effect on Ni particles under thermal treatment due to strong metal-support interactions.^[4]
- **Preventing Metal Leaching:** In liquid-phase reactions, the support can help prevent the dissolution (leaching) of active metals into the reaction medium. A stable support with strong metal anchoring properties is essential to minimize this deactivation pathway.
- **Influencing Coke Formation:** The acidity and surface properties of the support can affect the formation of carbon deposits (coke) on the catalyst surface, which can block active sites. For instance, supports with moderate acidity have been shown to yield better results in some reactions by balancing catalytic activity and resistance to coking.^[3]
- **Enhancing Dispersion:** A high surface area support with uniform porosity facilitates good dispersion of the metal nanoparticles, which is crucial for maximizing the number of active sites and improving stability.^[5]

Q2: My Ni-Pt catalyst is deactivating quickly. What are the likely causes and how can I troubleshoot this?

Rapid deactivation of a Ni-Pt catalyst can stem from several factors related to the support material and reaction conditions. Here's a troubleshooting guide:

Potential Cause	Troubleshooting Steps
Sintering of Metal Nanoparticles	<p>1. Characterize the spent catalyst: Use techniques like Transmission Electron Microscopy (TEM) to check for an increase in nanoparticle size compared to the fresh catalyst. [6]</p> <p>2. Evaluate the support material: Consider using a support known for strong metal-support interactions, such as ZrO_2, CeO_2, or appropriately treated Al_2O_3, to improve sintering resistance. [1][3]</p> <p>3. Optimize reaction temperature: High temperatures accelerate sintering. Investigate if the reaction can be carried out at a lower temperature without significant loss of activity.</p>
Coke Formation	<p>1. Analyze the spent catalyst: Use Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify the amount of carbon deposition.</p> <p>2. Modify the support acidity: If the support is highly acidic, it might promote side reactions leading to coke. Consider using a more neutral or basic support. [7]</p> <p>3. Adjust reaction conditions: Modifying parameters like the H_2/reactant ratio can sometimes mitigate coke formation.</p>
Metal Leaching	<p>1. Analyze the reaction mixture: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect dissolved Ni or Pt in the liquid phase after the reaction. [8]</p> <p>2. Enhance metal-support interaction: A stronger bond between the metals and the support can reduce leaching. This can be achieved by optimizing the catalyst preparation method or the choice of support material.</p>
Support Degradation	<p>1. Characterize the support structure: Use techniques like X-ray Diffraction (XRD) and</p>

Brunauer-Emmett-Teller (BET) analysis to check for changes in the crystallinity and surface area of the support after the reaction. 2. Choose a more stable support: For harsh reaction conditions (e.g., high temperatures, corrosive environments), select a support with high thermal and chemical stability, such as certain metal oxides or carbon nanotubes.^[9]

Troubleshooting Guides

Issue 1: Catalyst shows high initial activity but deactivates rapidly during a high-temperature reaction.

- Primary Suspect: Sintering of Ni-Pt nanoparticles.
- Diagnostic Approach:
 - Compare the TEM images of the fresh and spent catalyst to observe any increase in particle size.
 - Perform XRD analysis on both fresh and spent catalysts. A sharpening of the diffraction peaks corresponding to Ni and Pt can indicate an increase in crystallite size.
- Solutions:
 - Switch to a support with stronger metal-support interactions. Materials like ZrO_2 or CeO_2 often exhibit better performance in preventing sintering at high temperatures compared to supports like SiO_2 .^{[3][10]}
 - Modify the existing support. For example, increasing the calcination temperature of a $\text{Ni/Al}_2\text{O}_3$ catalyst can lead to the formation of a nickel-aluminate spinel, which enhances metal-support interaction and improves stability.^{[1][2]}

Issue 2: Gradual loss of activity and selectivity in a liquid-phase reaction.

- Primary Suspect: Metal leaching or coke formation.
- Diagnostic Approach:
 - Analyze the liquid product stream for dissolved metals using ICP-MS.
 - Characterize the spent catalyst for carbon deposition using TGA or TPO.
- Solutions:
 - For Leaching:
 - Ensure a strong anchoring of the metal particles to the support. This can be influenced by the synthesis method (e.g., impregnation vs. deposition-precipitation) and the surface chemistry of the support.
 - For Coking:
 - Optimize the support's acidic/basic properties. A support with an appropriate level of acidity can minimize side reactions that lead to coke.[\[3\]](#)
 - Consider adding a promoter to the catalyst formulation that can inhibit coke formation.

Experimental Protocols

Protocol 1: Catalyst Stability Testing via Accelerated Durability Test (ADT)

This protocol is designed to simulate long-term catalyst degradation in a shorter timeframe.

- Catalyst Ink Preparation:
 - Disperse a known amount of the Ni-Pt catalyst in a solution of isopropanol and Nafion® solution.
 - Sonicate the mixture to form a homogeneous ink.
- Electrode Preparation:

- Deposit a specific volume of the catalyst ink onto a glassy carbon electrode and let it dry.
- Electrochemical Cell Setup:
 - Use a three-electrode cell with the catalyst-coated electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or RHE).
 - The electrolyte is typically an acidic or alkaline solution, depending on the target application.
- Accelerated Durability Test:
 - Perform cyclic voltammetry (CV) for a large number of cycles (e.g., 1000-5000 cycles) within a defined potential window.[\[11\]](#)
 - Alternatively, hold the catalyst at a constant potential for an extended period (e.g., 12-24 hours) and monitor the current decay (chronoamperometry).[\[12\]](#)
- Post-ADT Characterization:
 - Measure the electrochemical surface area (ECSA) before and after the ADT to quantify the loss of active sites.
 - Use TEM and XRD to analyze changes in particle size and structure.

Protocol 2: Temperature Programmed Reduction (TPR) to Assess Metal-Support Interaction

TPR helps in understanding the reducibility of the metal oxides and the strength of their interaction with the support.

- Sample Preparation:
 - Place a known weight of the calcined catalyst in a quartz reactor.
- Experimental Setup:
 - Use a chemisorption analyzer equipped with a thermal conductivity detector (TCD).

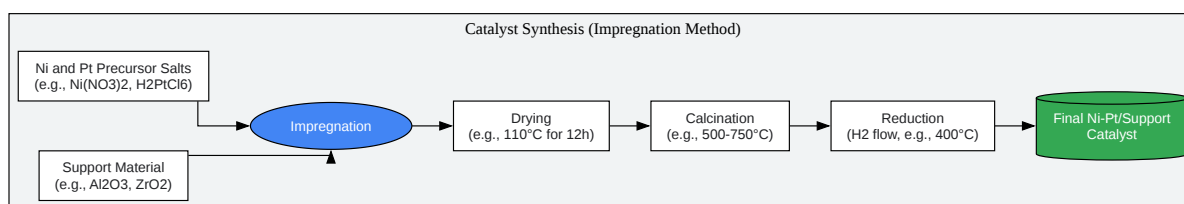
- Procedure:
 - Pre-treat the sample by heating it in an inert gas flow (e.g., Ar or He) to remove adsorbed impurities.
 - Cool the sample to room temperature.
 - Introduce a reducing gas mixture (e.g., 5-10% H₂ in Ar) over the sample.
 - Ramp the temperature at a constant rate (e.g., 10 °C/min).
 - The TCD will detect the consumption of H₂ as the metal oxides are reduced.
- Data Analysis:
 - The temperature at which reduction peaks occur provides information about the nature of the metal species and their interaction with the support. Higher reduction temperatures generally indicate stronger metal-support interactions.[\[13\]](#)

Quantitative Data Summary

Support Material	Catalyst System	Stability Test Conditions	Key Stability Findings	Reference
Al ₂ O ₃	Ni/Al ₂ O ₃	200 h at 700 °C (Dry Reforming of Methane)	Catalyst calcined at 750 °C showed excellent stability and anti-coking ability due to strong metal-support interaction.[1][2]	[1][2]
ZrO ₂	Ni/ZrO ₂	>30 h on stream (Propane Steam Reforming)	Exhibited excellent long-term stability with high activity.[10]	[10]
CeO ₂	Ni/CeO ₂	Propane Steam Reforming	Showed intermediate performance and stability compared to ZrO ₂ and TiO ₂ supports.	[10]
Carbon Nanotubes (CNTs)	PtNi/CNT	Electrochemical ORR	Displayed higher specific activity compared to a commercial Pt/C catalyst. CNTs offer better corrosion resistance than carbon black.[9]	[9]
MgAlO _x	Ni-Pt/MgAlO _x	Methane Steam Reforming	The addition of Pt hindered the oxidation and reincorporation of Ni into the	[13]

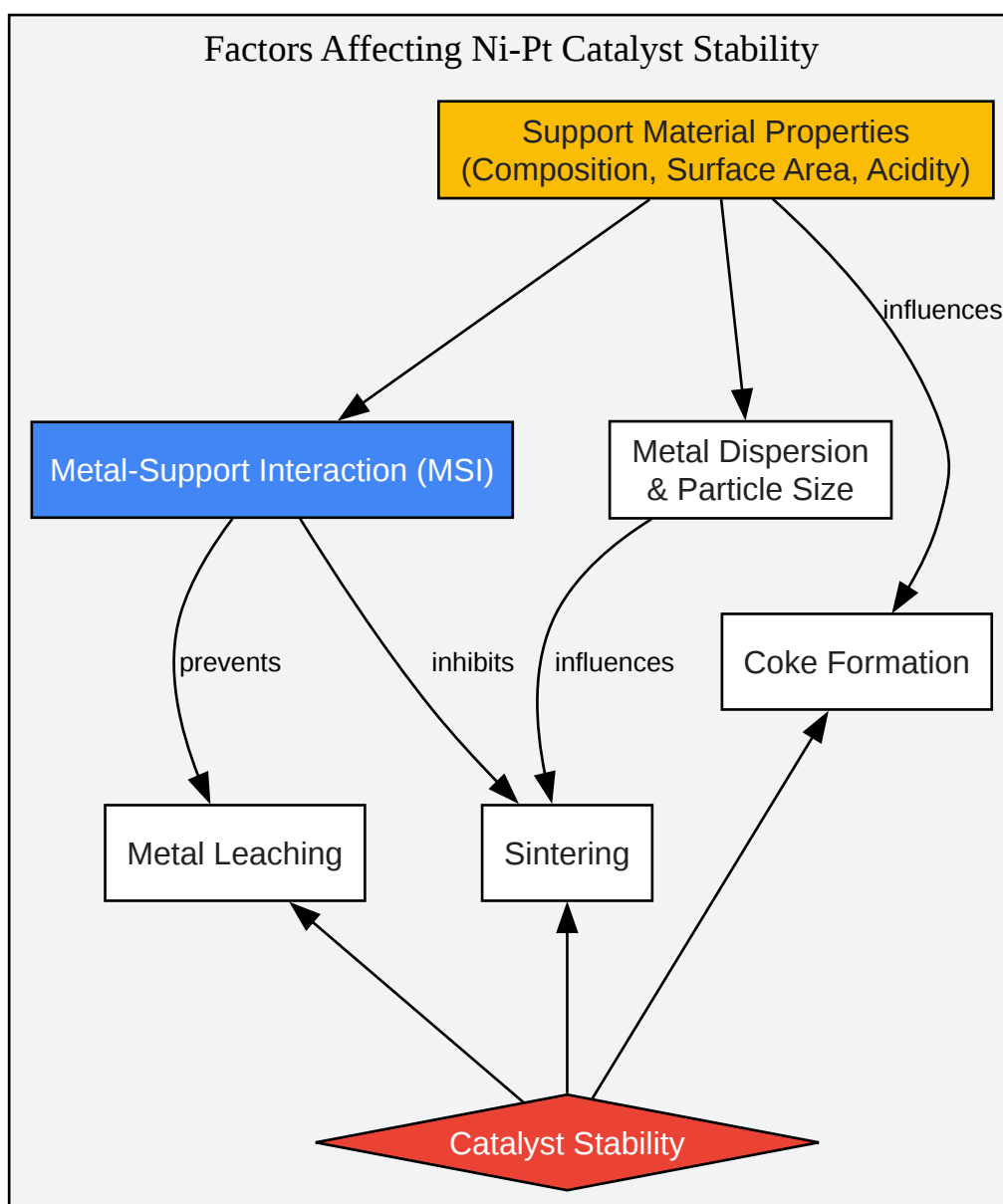
support lattice,
improving
stability.^[13]

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Ni-Pt catalyst synthesis via the impregnation method.



[Click to download full resolution via product page](#)

Caption: Key factors influencing the stability of supported Ni-Pt catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [effect of support materials on the stability of Ni-Pt catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13787846#effect-of-support-materials-on-the-stability-of-ni-pt-catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com